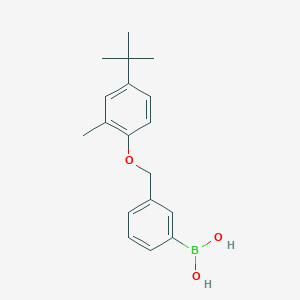

(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-[(4-tert-butyl-2-methylphenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BO3/c1-13-10-15(18(2,3)4)8-9-17(13)22-12-14-6-5-7-16(11-14)19(20)21/h5-11,20-21H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPBTVPFWPHZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=C(C=C(C=C2)C(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584806 | |

| Record name | {3-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-66-6 | |

| Record name | B-[3-[[4-(1,1-Dimethylethyl)-2-methylphenoxy]methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072951-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Boronation Reaction

One effective method for synthesizing boronic acids involves the reaction of phenolic compounds with boron reagents. A common approach is as follows:

Reagents :

- 4-tert-butyl-2-methylphenol

- Boron trifluoride etherate or trimethyl borate

- Solvent (e.g., toluene or THF)

-

- Dissolve 4-tert-butyl-2-methylphenol in an appropriate solvent.

- Add boron trifluoride etherate dropwise while stirring at room temperature.

- Heat the mixture to reflux for several hours.

- After cooling, quench the reaction with water and extract the product using an organic solvent.

- Purify the crude product by recrystallization or chromatography.

This method typically yields moderate to high purity of the desired boronic acid, depending on the purification process employed.

Friedel-Crafts Alkylation

Another method involves Friedel-Crafts alkylation, which can be used to introduce the tert-butyl group:

Reagents :

- 4-tert-butylphenol

- Benzyl chloride or its derivatives

- Lewis acid catalyst (e.g., AlCl₃)

-

- Mix 4-tert-butylphenol with benzyl chloride in a flask.

- Add a catalytic amount of aluminum chloride.

- Stir the mixture at elevated temperatures (around 60–100 °C).

- After completion, quench the reaction with water and extract with an organic solvent.

Borylation using Transition Metal Catalysis

Transition metal-catalyzed borylation is a modern approach that provides a more direct route to boronic acids:

Reagents :

- Aryl halides (e.g., bromides or iodides)

- B2pin2 (bis(pinacolato)diboron)

- Palladium catalyst (Pd(PPh₃)₄)

-

- Combine aryl halide with B2pin2 and palladium catalyst in a solvent like dioxane.

- Heat the mixture under nitrogen atmosphere for several hours.

- After cooling, hydrolyze the resulting boronate ester using aqueous NaOH.

This method is advantageous due to its efficiency and ability to functionalize various aryl substrates.

Summary Table of Preparation Methods

| Method | Reagents Used | Key Steps | Yield |

|---|---|---|---|

| Boronation Reaction | Boron trifluoride etherate, phenol | Reflux, extraction | Moderate to High |

| Friedel-Crafts Alkylation | Benzyl chloride, AlCl₃ | Heating with catalyst | Variable |

| Transition Metal Catalysis | Aryl halides, B2pin2, Pd(PPh₃)₄ | Heating under nitrogen | High |

Recent studies highlight the importance of optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to enhance yields and selectivity in synthesizing boronic acids. The choice of method often depends on available starting materials and desired purity levels.

Moreover, advances in green chemistry emphasize reducing waste and improving safety profiles during synthesis, making these methods more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases such as potassium carbonate.

Major Products

Oxidation: Phenols.

Reduction: Hydroxyl derivatives.

Substitution: Various biaryl compounds.

Scientific Research Applications

Organic Synthesis

Boronic Acids in Cross-Coupling Reactions

Boronic acids, including the compound , play a crucial role in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. The presence of the phenyl group in (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid enhances its reactivity and selectivity in these reactions .

Synthesis of Functionalized Molecules

The compound can be utilized to synthesize various functionalized molecules. For instance, its ability to undergo C–N coupling reactions allows it to be employed in creating pharmaceuticals that require specific amine functionalities . The versatility of boronic acids as reagents enables chemists to explore diverse chemical spaces, optimizing the development of new drugs and materials .

Medicinal Chemistry

Anticancer Activity

Research has indicated that boronic acids exhibit promising anticancer properties. The compound this compound can potentially inhibit proteasomes, similar to other boronic acid derivatives like bortezomib, which is used in treating multiple myeloma. This mechanism involves the disruption of protein degradation pathways essential for cancer cell survival .

Antibacterial and Antiviral Properties

Boronic acids have also been studied for their antibacterial and antiviral activities. The structural characteristics of this compound could be optimized to enhance its efficacy against various pathogens. The incorporation of different substituents may improve binding affinity to bacterial enzymes or viral proteins, offering a pathway for developing new antimicrobial agents .

Materials Science

Smart Materials and Sensors

The unique properties of boronic acids allow their application in creating smart materials that respond to environmental stimuli. For example, this compound can be integrated into polymer matrices to form dynamic covalent networks. These materials can exhibit self-healing properties or change their mechanical characteristics in response to moisture or temperature changes .

Drug Delivery Systems

In nanomedicine, boronic acids are being explored as drug delivery vehicles due to their ability to form complexes with various biomolecules. The compound's structure can be modified to enhance its interaction with drug molecules, facilitating controlled release at targeted sites within the body . This application is particularly relevant for improving the bioavailability of therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid (CID16217875) Structure: Differs in the phenoxy substituent, where a 2-methoxyethyl group replaces the tert-butyl and methyl groups. Activity: Exhibits strong binding affinity (−8.5 kcal/mol) against fungal histone deacetylase (HDAC) MoRPD3, outperforming trichostatin A (−7.0 kcal/mol) . Key Difference: The methoxyethyl group enhances polarity and hydrogen-bonding capacity compared to the hydrophobic tert-butyl group in the target compound.

4-tert-Butylphenylboronic Acid Structure: Simpler analogue lacking the phenoxymethyl bridge and methyl group. Reactivity: Widely used in Suzuki couplings; steric hindrance from the tert-butyl group can reduce reaction yields (e.g., 23% yield in fluoranthene synthesis) . Key Difference: Absence of the methylphenoxymethyl bridge limits its ability to engage in π-π stacking or secondary interactions in enzyme binding .

(4-((3-(4-(tert-Butyl)phenyl)ureido)methyl)phenyl)boronic Acid Structure: Incorporates a ureido linker instead of a methylphenoxy group.

Functional Group Variations

- Hydroxyimino vs. Boronic Acid: Compounds like 490-M18 [(2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid] replace the boronic acid with a hydroxyimino group, altering electronic properties and reducing cross-coupling utility while retaining phenolic interactions .

- Methoxyiminoacetate Derivatives: 490-M19 and 490-M27 feature methoxyiminoacetate cores, which are more polar but lack the boronic acid’s reactivity in Suzuki reactions .

Physicochemical Properties

Key Observations :

Reactivity in Cross-Coupling Reactions

- Target Compound: Bulky substituents (tert-butyl, methylphenoxymethyl) may hinder Suzuki-Miyaura coupling efficiency. Similar tert-butyl-substituted boronic acids yield ~23% in fluoranthene synthesis .

- 4-tert-Butylphenylboronic Acid : Simpler structure allows higher yields in standard couplings (e.g., 54% in selective Suzuki reactions) .

- CID16217875 : Methoxyethyl group balances steric and electronic effects, enabling strong enzyme inhibition without sacrificing synthetic utility .

Biological Activity

(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid, with the chemical formula C₁₈H₂₃BO₃ and a molecular weight of approximately 298.18 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols and other biomolecules, making them valuable in drug development and material science. They are known for their role in enzyme inhibition, particularly in cancer therapy, due to their interactions with serine residues in active sites of enzymes .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes involved in cancer progression. The compound forms a covalent bond with serine residues at the active sites of serine proteases, thereby inhibiting their activity. This interaction is crucial for modulating various cellular processes such as signaling pathways and gene expression.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been studied for its potential to inhibit enzymes that facilitate cancer cell proliferation and survival. For instance, it has shown effectiveness in blocking the proteasome pathway, which is vital for regulating the cell cycle and apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line Tested | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| U266 (Multiple Myeloma) | 8.21 | Proteasome inhibition | |

| Various Cancer Lines | 6.74 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

The compound's ability to inhibit serine proteases has been documented extensively. It interacts with the active site serine through boronate-diol interactions, leading to reversible inhibition of enzyme activity. This property is leveraged in designing therapeutic agents targeting various diseases beyond cancer, including metabolic disorders .

Table 2: Enzyme Inhibition Studies

| Enzyme Targeted | Inhibition Type | Reference |

|---|---|---|

| Serine Proteases | Covalent binding | |

| Proteasome | Reversible inhibition |

Case Studies

Several studies have highlighted the efficacy of this compound as a lead compound in drug development:

- In Vitro Studies : A study conducted on U266 cells demonstrated that the compound effectively halted cell proliferation by inducing apoptosis through proteasome inhibition.

- In Vivo Studies : Pharmacokinetic evaluations in animal models revealed that while the compound could be administered intravenously, optimization was necessary to enhance its therapeutic concentration at target sites .

Potential Applications

The unique properties of this compound suggest several potential applications:

- Drug Development : Its role as an enzyme inhibitor positions it as a candidate for developing targeted therapies for various cancers.

- Biomolecular Sensors : The reversible nature of its interactions with diols can be exploited in creating biosensors for detecting specific biomolecules.

- Material Science : Its ability to form stable complexes makes it suitable for applications in materials chemistry, particularly in creating functional materials with specific binding properties .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural integrity of (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity (>97% as per typical boronic acid standards) .

- Nuclear Magnetic Resonance (NMR) : Employ NMR (400 MHz, DMSO-) to verify substituent positions. For example, tert-butyl groups typically show singlets at δ ~1.2–1.4 ppm, while aromatic protons appear between δ 7.0–8.0 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or MALDI-TOF.

Q. How should this boronic acid be stored to maintain stability during long-term experiments?

- Guidelines :

- Store at 0–6°C in airtight, amber vials to prevent moisture absorption and oxidative deboronation .

- Use inert gas (e.g., argon) purging for solutions to minimize decomposition.

- Avoid prolonged exposure to light, as arylboronic acids are prone to photodegradation .

Q. What solvents are compatible with this compound for Suzuki-Miyaura cross-coupling reactions?

- Recommendations :

- Polar aprotic solvents : Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are ideal for solubility and reaction efficiency.

- Aqueous mixtures : Ethanol/water or dioxane/water (e.g., 3:1 v/v) can enhance coupling yields with Pd catalysts .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group affect reaction kinetics in cross-coupling applications?

- Mechanistic Insights :

- The tert-butyl group introduces steric hindrance, slowing transmetalation steps in Suzuki reactions. This requires optimization of catalyst systems (e.g., Pd(PPh) with bulky ligands) to improve turnover rates .

- Comparative studies with less hindered analogs (e.g., methyl-substituted boronic acids) show reduced yields (~20–30% drop) for sterically crowded substrates .

Q. What strategies mitigate deboronation during prolonged reaction times in acidic or oxidative conditions?

- Experimental Design :

- pH control : Maintain neutral to slightly basic conditions (pH 7–9) using phosphate buffers or tertiary amines (e.g., EtN) .

- Catalyst selection : Use PdCl(dppf) or XPhos Pd G3, which tolerate milder conditions and reduce side reactions .

- Additives : Include radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) to suppress oxidative pathways .

Q. How can electronic effects of the 2-methylphenoxy moiety be quantified to predict reactivity in nucleophilic substitution reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.